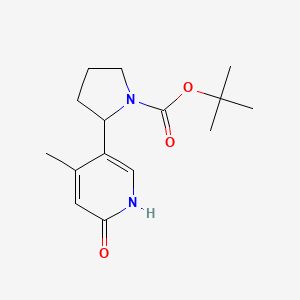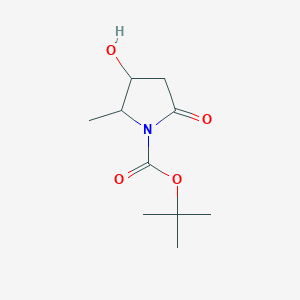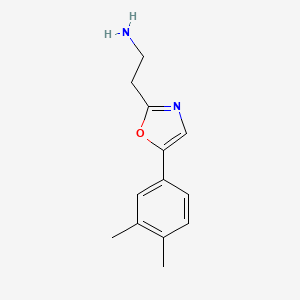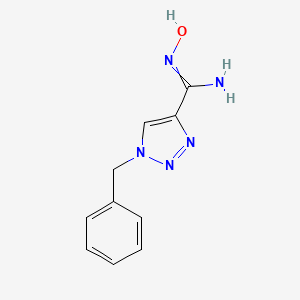
tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a methyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or triethylamine (TEA). The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include ketones, aldehydes, piperidine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- tert-Butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- tert-Butyl 2-(2-pyridinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- tert-Butyl 2-(1-pyrrolidinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness: tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxy and methyl-substituted pyridine ring, which imparts distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and potential benefits in various fields of research and industry.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
tert-butyl 2-(4-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10-8-13(18)16-9-11(10)12-6-5-7-17(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,18) |
InChIキー |
MDIXHBVUKKZPNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC=C1C2CCCN2C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)






![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)

![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)



